(E)-N-(3-chlorophenyl)-2-cyano-3-pyrrolidin-1-ylprop-2-enamide
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Description
CLPMP is a chalcone compound with the chemical formula C₁₆H₁₃ClO₃ . Chalcones are privileged structures in chemistry due to their versatility in constructing new molecules, which can be obtained from natural sources or synthesized. In this case, CLPMP features a cyano group, a pyrrolidine ring, and a chlorophenyl moiety.
Molecular Structure Analysis
The crystal structure of CLPMP has been investigated using various techniques. At room temperature, it adopts a monoclinic structure with the P21/c space group. The unit cell contains four molecules, with the following cell lengths:
- a : 15.5924 Å
- b : 14.5537 Å
- c : 5.90980 Å
- β : 90.046°
Chemical Reactions Analysis
CLPMP participates in chemical reactions typical of chalcones, including nucleophilic additions, cyclizations, and transformations of the cyano group. These reactions can lead to the synthesis of novel derivatives with altered properties.
Physical And Chemical Properties Analysis
- Melting Point : Investigate the melting behavior of CLPMP to understand its thermal stability.
- Spectroscopic Properties : Utilize techniques such as Fourier Transform Raman (FT-Raman), Attenuated Total Reflection Fourier Transform Infrared (ATR-FTIR), and Ultraviolet-visible (UV–Vis) spectroscopy to analyze vibrational and electronic properties.
- Non-linear Optical (NLO) Properties : Assess whether CLPMP exhibits non-linear optical behavior, which could make it suitable for optical applications.
Safety And Hazards
Safety data, including toxicity, flammability, and environmental impact, should be evaluated. Consult relevant literature for specific safety information related to CLPMP .
Future Directions
- Biological Activity : Investigate potential biological activities of CLPMP , such as antimicrobial, anticancer, or anti-inflammatory effects.
- Derivatives : Explore modifications of the chalcone scaffold to enhance specific properties.
- Materials Science : Assess its suitability for use in materials, sensors, or optoelectronic devices.
properties
IUPAC Name |
(E)-N-(3-chlorophenyl)-2-cyano-3-pyrrolidin-1-ylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN3O/c15-12-4-3-5-13(8-12)17-14(19)11(9-16)10-18-6-1-2-7-18/h3-5,8,10H,1-2,6-7H2,(H,17,19)/b11-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDIBSKHGDOFYBB-ZHACJKMWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C=C(C#N)C(=O)NC2=CC(=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(C1)/C=C(\C#N)/C(=O)NC2=CC(=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(3-chlorophenyl)-2-cyano-3-pyrrolidin-1-ylprop-2-enamide |
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